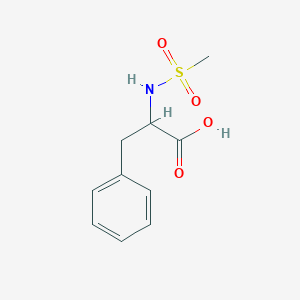

N-(methylsulfonyl)-DL-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.Wissenschaftliche Forschungsanwendungen

Biosensors and Electrochemical Detection

Recent advancements have focused on the development of sensors and biosensors for detecting amino acids like phenylalanine. These devices use conducting polymers and molecularly imprinted polymers for sensitive electrochemical detection. Such sensors are significant for both medical and pharmaceutical applications, offering efficient devices for medicine quality control and disease monitoring. This technology emphasizes the importance of phenylalanine detection in the central nervous system and its association with diseases like phenylketonuria (PKU) (Dinu & Apetrei, 2022).

Understanding Phenylketonuria (PKU)

Phenylketonuria, a condition stemming from phenylalanine hydroxylase deficiency, leads to elevated blood phenylalanine concentrations, causing mental retardation if untreated. Research has made strides in understanding the pathophysiology of PKU, focusing on the detrimental effects of high phenylalanine levels on cerebral metabolism and cognitive function. These insights are crucial for improving dietary treatment strategies and mitigating cognitive outcomes in patients (de Groot et al., 2010).

Novel Treatment Strategies

The treatment of PKU has evolved with the introduction of more palatable dietary options, administration of large neutral amino acids to inhibit phenylalanine entry into the brain, and the potential of gene therapy. These innovative strategies aim to enhance adherence to dietary restrictions and improve neurocognitive defects despite existing treatments, highlighting a multidisciplinary approach to managing PKU (Strisciuglio & Concolino, 2014).

Quality of Life and Socioeconomic Status in PKU

Research has established a link between serum phenylalanine levels, quality of life, and socioeconomic status in patients with PKU. Proper nutrition and metabolic control play a pivotal role in enhancing the quality of life and social skills of these patients, underscoring the importance of comprehensive care beyond just medical treatment (Fooladi et al., 2019).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used for this purpose.

Zukünftige Richtungen

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or ways to improve its synthesis or properties.

Please note that the availability of this information depends on how well-studied the compound is. For novel or less-studied compounds, some of this information may not be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information.

Eigenschaften

IUPAC Name |

2-(methanesulfonamido)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCKXSDDVQQISQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541016 |

Source

|

| Record name | N-(Methanesulfonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(methylsulfonyl)-DL-phenylalanine | |

CAS RN |

29268-15-3 |

Source

|

| Record name | N-(Methanesulfonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)

![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)